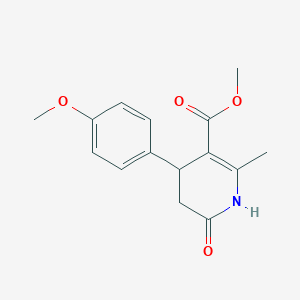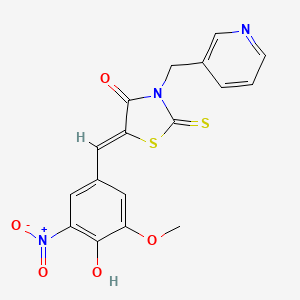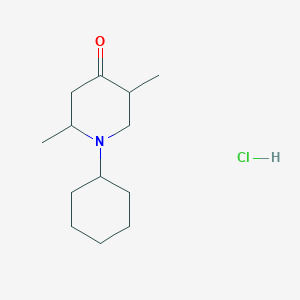
2-(allylthio)-4-(3-methoxybenzylidene)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allylthio)-4-(3-methoxybenzylidene)-1,3-thiazol-5(4H)-one is a thiazole derivative that has shown promising results in scientific research. It has been synthesized using various methods and tested for its biochemical and physiological effects. This compound has potential applications in the field of medicine and drug discovery.
Mécanisme D'action
The mechanism of action of 2-(allylthio)-4-(3-methoxybenzylidene)-1,3-thiazol-5(4H)-one is not yet fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also act as an antioxidant by scavenging free radicals.
Biochemical and Physiological Effects:
Studies have shown that 2-(allylthio)-4-(3-methoxybenzylidene)-1,3-thiazol-5(4H)-one has both biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have antimicrobial activity against various bacterial and fungal strains. Additionally, it has been found to have antioxidant activity, which may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(allylthio)-4-(3-methoxybenzylidene)-1,3-thiazol-5(4H)-one in lab experiments include its potential applications in the field of medicine and drug discovery. Its ability to inhibit the growth of cancer cells and its antimicrobial and antioxidant properties make it a promising compound for further research. However, the limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2-(allylthio)-4-(3-methoxybenzylidene)-1,3-thiazol-5(4H)-one. These include further studies on its mechanism of action and potential side effects. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Further studies could also investigate its potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's disease.
Méthodes De Synthèse
The synthesis of 2-(allylthio)-4-(3-methoxybenzylidene)-1,3-thiazol-5(4H)-one has been achieved through various methods. One such method involves the reaction of 2-aminothiazole with allyl bromide in the presence of a base, followed by the reaction with 3-methoxybenzaldehyde in the presence of an acid catalyst. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
2-(Allylthio)-4-(3-methoxybenzylidene)-1,3-thiazol-5(4H)-one has been studied for its potential applications in the field of medicine. It has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been found to have antimicrobial and antioxidant properties.
Propriétés
IUPAC Name |
(4Z)-4-[(3-methoxyphenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S2/c1-3-7-18-14-15-12(13(16)19-14)9-10-5-4-6-11(8-10)17-2/h3-6,8-9H,1,7H2,2H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTSQJHMLZFKMG-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(3-methoxybenzylidene)-2-(prop-2-en-1-ylsulfanyl)-1,3-thiazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5236599.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5236605.png)

![N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide](/img/structure/B5236613.png)
![N-[(2-methylphenyl)(phenyl)methyl]urea](/img/structure/B5236619.png)
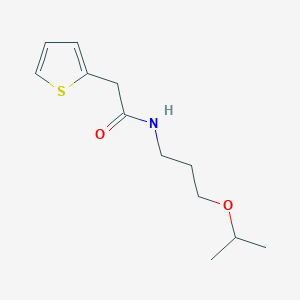


![N-(2,3-dimethylphenyl)-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5236647.png)
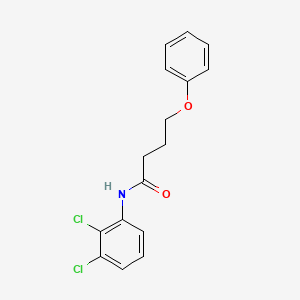
![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5236653.png)
